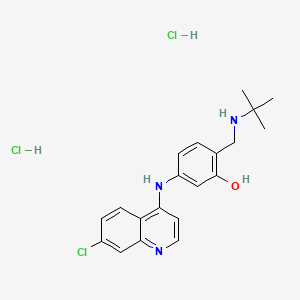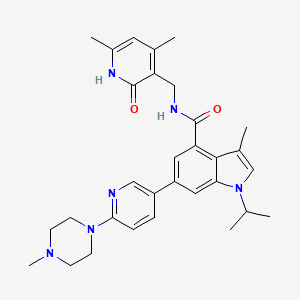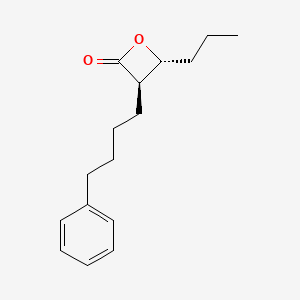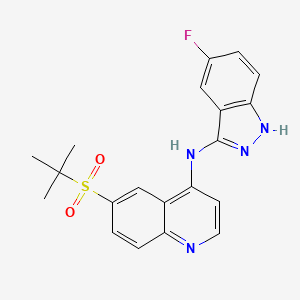
HaloPROTAC-E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HaloPROTAC-E is a novel HaloPROTAC potent degrader . It induces reversible degradation of two endosomally localized proteins, SGK3 and VPS34, with a DC50 of 3-10 nM . It is remarkably selective, inducing only degradation of the Halo tagged endogenous VPS34 complex (VPS34, VPS15, Beclin1, and ATG14) .
Synthesis Analysis
HaloPROTAC-E is a chloroalkyl-containing high-affinity ligand of VHL (VH298) . It caused approximately 50% degradation of HaloTag7-modified SGK3 within 30 minutes and approximately 95% degradation within 48 hours .Molecular Structure Analysis
The molecular weight of HaloPROTAC-E is 790.41 . Its chemical formula is C39H56ClN5O8S . The SMILES representation of its structure is O=C(C1(CC1)C#N)NC@@H©C)C(N(C[C@@H]2O)C@@HC(NCC(C=CC(C(SC=N3)=C3C)=C4)=C4OCCOCCOCCOCCCCCCCl)=O)=O .Chemical Reactions Analysis
HaloPROTAC-E is a potent degrader that induces reversible degradation of two endosomally localized proteins . The degradation process involves the covalent attachment of ubiquitin to a lysine residue within the protein of interest .Physical And Chemical Properties Analysis
HaloPROTAC-E is an oil . It is colorless to light yellow . It is soluble in DMSO at 100 mg/mL . It can be stored at -20°C for 3 years in pure form, at 4°C for 2 years, and in solvent at -80°C for 6 months or at -20°C for 1 month .科学的研究の応用
Development of Chemical Probes and Therapeutics : HaloPROTACs, including HaloPROTAC-E, represent a novel class of PROTACs (Proteolysis Targeting Chimeras) that can successfully degrade HaloTag7 fusion proteins. This development is significant in creating more drug-like properties for future PROTACs and is useful in chemically knocking down widely used HaloTag7 fusion proteins (Buckley et al., 2015).
Rapid and Reversible Knockdown of Tagged Proteins : HaloPROTAC-E has been shown to induce rapid and reversible degradation of endogenously tagged endosomal proteins. Its application in combination with CRISPR/Cas9 genome editing technology has enabled the degradation of specific proteins, such as SGK3 and VPS34, in cells, showcasing its potential for studying protein functions and drug target validation (Tovell et al., 2019).
Inducible Degradation of Target Proteins : A study developed a ligand-inducible affinity-directed protein missile (AdPROM) system utilizing HaloPROTAC technology, including HaloPROTAC-E. This method enables the inducible degradation of specific intracellular proteins of interest (POIs), offering a versatile tool for functional studies of various proteins (Simpson et al., 2020).
Phenotypic Screening for E3 Ligase Binders : HaloPROTAC-E has been employed in a novel phenotypic screening approach to identify E3 ligase binders. This method uses HaloPROTACs to degrade specific proteins in a cellular context, demonstrating the practical application of HaloPROTAC-E in drug discovery and development (Stacey et al., 2021).
作用機序
特性
IUPAC Name |
(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56ClN5O8S/c1-27-33(54-26-43-27)28-9-10-29(32(21-28)53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-40)23-42-35(47)31-22-30(46)24-45(31)36(48)34(38(2,3)4)44-37(49)39(25-41)11-12-39/h9-10,21,26,30-31,34,46H,5-8,11-20,22-24H2,1-4H3,(H,42,47)(H,44,49)/t30-,31+,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCGXLMTZGCSRS-JSWXEYCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56ClN5O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
HaloPROTAC-E | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)

![4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one](/img/structure/B607841.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate](/img/structure/B607842.png)

![Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-](/img/structure/B607847.png)

![3-Fluoro-4-(4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline](/img/structure/B607851.png)

